(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate
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Overview
Description
®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a chiral compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols and α-haloacid chlorides.
Coupling Reaction: The amino alcohol undergoes a coupling reaction with the α-haloacid chloride to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired morpholine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites on enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the tert-butyl and aminomethyl groups.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.
4-Morpholinecarboxylic Acid: A derivative with a carboxylic acid group on the morpholine ring.
Uniqueness
®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is unique due to its chiral nature and the presence of both tert-butyl and aminomethyl groups. These structural features enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H22N2O7 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1 |
InChI Key |
MRLCWFDGMOXGAG-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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